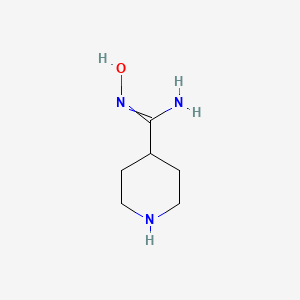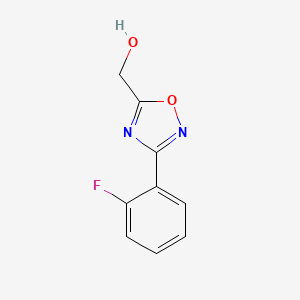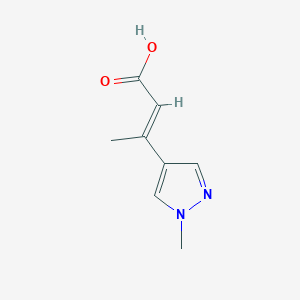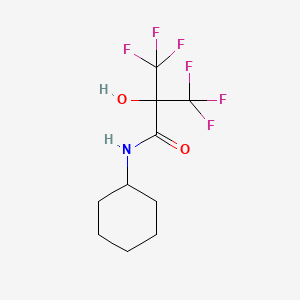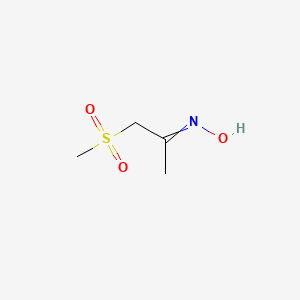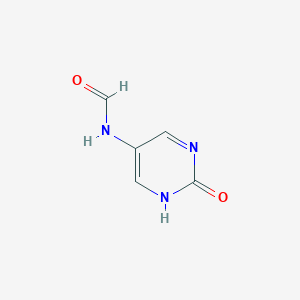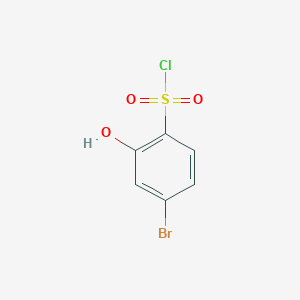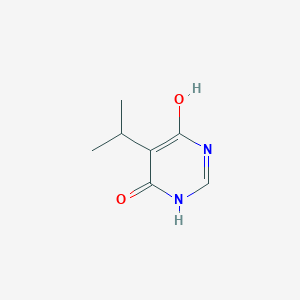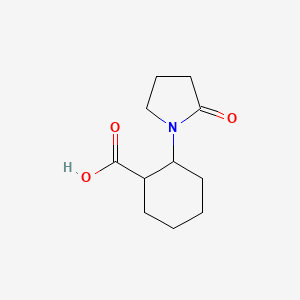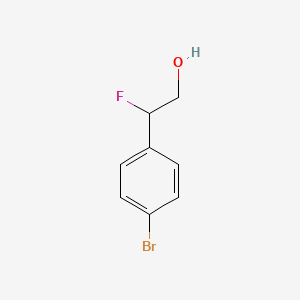
2-(4-Bromophenyl)-2-fluoroethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-2-fluoroethan-1-ol is an organic compound with the molecular formula C8H8BrFO It is a derivative of ethan-1-ol, where the hydrogen atoms are substituted with a bromophenyl and a fluoro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-2-fluoroethan-1-ol can be achieved through several methods. One common approach involves the reaction of 4-bromobenzaldehyde with ethyl fluoroacetate in the presence of a base, followed by reduction of the resulting ester to the corresponding alcohol. The reaction conditions typically include:
Reagents: 4-bromobenzaldehyde, ethyl fluoroacetate, base (e.g., sodium hydride), reducing agent (e.g., lithium aluminum hydride)
Solvents: Tetrahydrofuran (THF) or diethyl ether
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of 2-(4-bromophenyl)-2-fluoroethan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-fluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products Formed
Oxidation: 2-(4-bromophenyl)-2-fluoroacetone or 2-(4-bromophenyl)-2-fluoroacetic acid
Reduction: 2-(phenyl)-2-fluoroethan-1-ol
Substitution: 2-(4-aminophenyl)-2-fluoroethan-1-ol or 2-(4-thiophenyl)-2-fluoroethan-1-ol
Scientific Research Applications
2-(4-Bromophenyl)-2-fluoroethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(4-bromophenyl)-2-fluoroethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromophenyl and fluoro groups can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)ethanol: Lacks the fluoro group, resulting in different chemical properties and reactivity.
2-(4-Fluorophenyl)ethanol: Lacks the bromine atom, leading to variations in its biological activity and applications.
2-(4-Bromophenyl)-2-chloroethan-1-ol: Contains a chlorine atom instead of a fluorine atom, which can affect its chemical behavior and interactions.
Uniqueness
2-(4-Bromophenyl)-2-fluoroethan-1-ol is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H8BrFO |
|---|---|
Molecular Weight |
219.05 g/mol |
IUPAC Name |
2-(4-bromophenyl)-2-fluoroethanol |
InChI |
InChI=1S/C8H8BrFO/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5H2 |
InChI Key |
YVPZITZWCPNHDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CO)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,6S)-8,8-dimethylbicyclo[4.2.0]octan-7-one](/img/structure/B11719911.png)
![2-[3-(Trifluoromethyl)phenyl]pyrrole](/img/structure/B11719916.png)
![Methyl 3-Oxo-3-[3-(trifluoromethoxy)phenyl]propionate](/img/structure/B11719918.png)

